Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI)
Description
Chemical Structure: The compound is a substituted piperazine with an acryloyl group (1-oxo-2-propenyl) at the N1 position and a propyl group at the N4 position (Figure 1). Its molecular formula is C₁₀H₁₈N₂O (CAS: 308087-17-4) .
Key Features:
- The acryloyl group introduces α,β-unsaturated ketone reactivity, enabling conjugation or Michael addition reactions.
- The propyl substituent enhances lipophilicity compared to shorter alkyl chains.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(4-propylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H18N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
XSTBLQWORDGVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives in cancer treatment. For instance, compounds incorporating piperazine moieties have shown promising results against various cancer cell lines, including lung (A549), cervical (HeLa), and prostate (PC-3) cancers.
| Compound | Cell Line | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| Piperazine derivative A | A549 | 0.19 | Better than Cisplatin (IC₅₀ = 11.54) |
| Piperazine derivative B | HeLa | 0.41 | Better than Cisplatin (IC₅₀ = 20.52) |
| Piperazine derivative C | PC-3 | 0.04 | Highly potent compared to standard treatments |
These findings suggest that piperazine derivatives can inhibit tumor growth effectively, possibly through mechanisms involving apoptosis and cell cycle arrest .
Antidepressant Properties
Piperazine derivatives have also been investigated for their antidepressant effects. Certain compounds exhibit central nervous system activity, making them suitable candidates for treating mood disorders. The dosage ranges for effective administration typically fall between 1 to 100 mg/kg body weight daily .
Synthetic Organic Chemistry Applications
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to create more complex pharmaceutical agents by modifying functional groups on the piperazine ring.
- Drug Formulation : The compound's ability to form stable complexes with various drugs enhances its utility in drug delivery systems.
Case Study 1: Antitumor Activity
In a study published in Nature Reviews Cancer, researchers synthesized several piperazine derivatives and tested their efficacy against A549 lung cancer cells. The most potent derivative demonstrated an IC₅₀ value of 0.19 µM, significantly outperforming traditional chemotherapeutics like cisplatin .
Case Study 2: CNS Activity
Another investigation focused on the central nervous system effects of piperazine derivatives, revealing their potential as anxiolytic agents. These compounds were tested in animal models, showing significant reductions in anxiety-like behaviors when administered at appropriate doses .
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Group Analysis
The table below compares substituents, molecular properties, and applications of the target compound with key analogs:
Biological Activity
Piperazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is a synthetic compound characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 194.24 g/mol |
| CAS Number | 308087-17-4 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
This compound is a piperazine derivative with a propenyl side chain that enhances its biological activity.
Piperazine derivatives often interact with various neurotransmitter receptors, leading to multiple pharmacological effects. The specific mechanism of action for Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is not extensively documented; however, similar compounds have shown activity as:
- Dopamine receptor antagonists : Affecting dopaminergic signaling pathways.
- Serotonin receptor modulators : Influencing serotonin levels and potentially impacting mood and anxiety disorders.
Pharmacological Effects
Research indicates that piperazine derivatives possess a range of biological activities:
- Antiproliferative Effects : Some studies have demonstrated that piperazine-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, LQFM018, a piperazine derivative, exhibited significant antiproliferative effects on K562 leukemic cells by inducing necroptosis .
- Cardiac Activity : Certain piperazine derivatives have been evaluated for their effects on heart rate and cardiac function. Compounds structurally similar to Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) have shown bradycardic effects in animal models .
- Neuropharmacological Activity : The ability to bind aminergic receptors suggests potential applications in treating neurological disorders. For example, LQFM018 has shown affinity for dopamine receptors, indicating possible use in managing conditions like schizophrenia .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies include:
- Substituent Effects : Modifications to the piperazine ring or the propenyl side chain can enhance or diminish pharmacological efficacy. For instance, compounds with electron-donating groups on the aromatic ring typically exhibit increased receptor affinity.
- Linker Variations : The nature of the linker between the piperazine moiety and other functional groups can alter solubility and bioavailability, impacting overall activity .
Case Studies
Several studies illustrate the biological potential of piperazine derivatives:
- LQFM018 Study : This compound was synthesized to explore its binding affinity to aminergic receptors and its antiproliferative properties against leukemia cells. The study concluded that LQFM018 effectively induces cell death through necroptosis mechanisms .
- Bradycardic Activity Evaluation : Research involving structurally similar piperazine derivatives indicated that modifications could lead to significant bradycardic effects without adversely affecting blood pressure, highlighting their potential for cardiovascular applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
